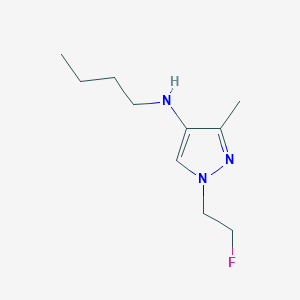![molecular formula C14H20FN5 B11733841 N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11733841.png)
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a synthetic compound characterized by its unique molecular structure, which includes a cyclopentyl group, a pyrazole ring, and a fluoroethyl group
准备方法
合成路线和反应条件
N-[(1-环戊基-1H-吡唑-4-基)甲基]-1-(2-氟乙基)-1H-吡唑-4-胺的合成通常涉及多步有机反应。该过程从吡唑环的制备开始,然后引入环戊基和氟乙基。这些反应中常用的试剂包括吡唑衍生物、环戊基溴和氟乙胺。反应条件通常涉及使用二氯甲烷或乙醇等溶剂以及钯碳 (Pd/C) 等催化剂来促进反应。
工业生产方法
在工业环境中,该化合物的生产可能涉及大规模间歇反应或连续流动过程。方法的选择取决于产量、纯度和成本效益等因素。工业生产通常需要严格控制反应参数,包括温度、压力和反应时间,以确保一致的质量和高产量。
化学反应分析
反应类型
N-[(1-环戊基-1H-吡唑-4-基)甲基]-1-(2-氟乙基)-1H-吡唑-4-胺会发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾 (KMnO4) 或过氧化氢 (H2O2) 等氧化剂进行氧化。
还原: 还原反应可以使用氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂进行。
取代: 该化合物可以进行亲核取代反应,其中氟乙基可以被其他亲核试剂取代。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化锂铝。
取代: 存在氢氧化钠 (NaOH) 等碱的情况下,胺类或硫醇类等亲核试剂。
形成的主要产物
氧化: 形成相应的酮或羧酸。
还原: 形成相应的胺或醇。
取代: 形成取代的吡唑衍生物。
科学研究应用
N-[(1-环戊基-1H-吡唑-4-基)甲基]-1-(2-氟乙基)-1H-吡唑-4-胺有几个科学研究应用:
化学: 用作合成更复杂有机分子的构件。
生物学: 研究其作为具有抗菌或抗炎特性的生物活性化合物的潜力。
医学: 探索其在药物开发中的潜在用途,特别是在靶向特定酶或受体方面。
工业: 用于开发具有独特性能的新材料,如聚合物或涂料。
作用机制
N-[(1-环戊基-1H-吡唑-4-基)甲基]-1-(2-氟乙基)-1H-吡唑-4-胺的作用机制涉及其与特定分子靶标的相互作用,例如酶或受体。该化合物可能会与酶的活性位点结合,抑制其活性,或者它可能会与受体相互作用,调节其信号通路。确切的机制取决于具体的应用和正在研究的生物系统。
相似化合物的比较
类似化合物
- N-[(1-环戊基-1H-吡唑-4-基)甲基]-1-(2-氯乙基)-1H-吡唑-4-胺
- N-[(1-环戊基-1H-吡唑-4-基)甲基]-1-(2-溴乙基)-1H-吡唑-4-胺
- N-[(1-环戊基-1H-吡唑-4-基)甲基]-1-(2-碘乙基)-1H-吡唑-4-胺
独特性
N-[(1-环戊基-1H-吡唑-4-基)甲基]-1-(2-氟乙基)-1H-吡唑-4-胺由于氟乙基的存在而具有独特性,该基团赋予了独特的化学和生物学特性。氟乙基可以增强化合物的稳定性、亲脂性和与生物靶标相互作用的能力,使其成为药物化学和材料科学中一种有价值的化合物。
属性
分子式 |
C14H20FN5 |
|---|---|
分子量 |
277.34 g/mol |
IUPAC 名称 |
N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine |
InChI |
InChI=1S/C14H20FN5/c15-5-6-19-11-13(9-17-19)16-7-12-8-18-20(10-12)14-3-1-2-4-14/h8-11,14,16H,1-7H2 |
InChI 键 |
DQWPJXZYDJHUSQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)N2C=C(C=N2)CNC3=CN(N=C3)CCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


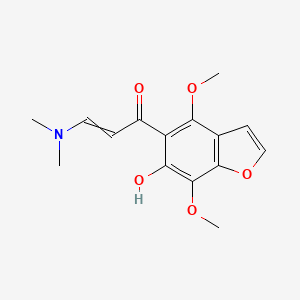
![N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733762.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11733763.png)
![2-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile](/img/structure/B11733784.png)

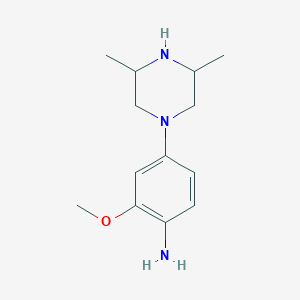



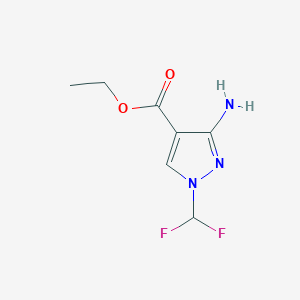
![1-[(1R,2R)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B11733808.png)
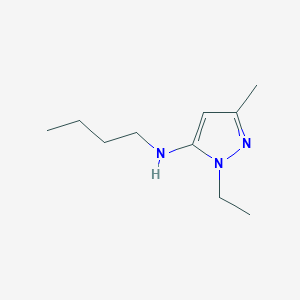
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(difluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11733818.png)
